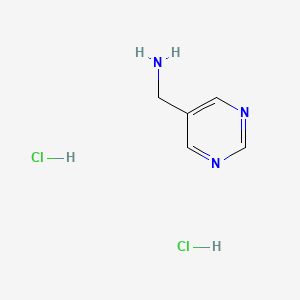

Pyrimidin-5-ylmethanamine dihydrochloride

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Biology and Drug Discovery Research

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, fundamentally important to life and medicinal science. As a constituent of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, the very blueprints of life. calpaclab.comnih.govgrowingscience.com This fundamental biological role makes the pyrimidine scaffold a "privileged" structure in drug discovery, as its derivatives can readily interact with biological targets like enzymes and receptors. mdpi.com

The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions (2, 4, 5, and 6), has enabled medicinal chemists to generate vast libraries of compounds with diverse therapeutic applications. mdpi.commdpi.com Consequently, pyrimidine derivatives are well-established as potent agents in numerous therapeutic areas. They have been successfully developed into drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. mdpi.com The landscape of FDA-approved drugs incorporating the pyrimidine scaffold is continually expanding, underscoring its enduring importance in the development of new medicines. mdpi.com In oncology, for instance, pyrimidine-based compounds have been designed as kinase inhibitors, which interfere with cell signaling pathways crucial for cancer cell proliferation. rsc.org The inherent bio-compatibility and synthetic tractability of the pyrimidine scaffold ensure its continued exploration in the quest for novel therapeutics to address a wide range of diseases. growingscience.com

Overview of Pyrimidin-5-ylmethanamine Dihydrochloride (B599025) within Advanced Heterocyclic Chemistry

Within the broad class of pyrimidine derivatives, Pyrimidin-5-ylmethanamine dihydrochloride represents a key building block in advanced heterocyclic chemistry. This compound is characterized by a pyrimidine core functionalized with a methanamine (aminomethyl) group at the 5-position. It is supplied as a dihydrochloride salt, which typically enhances stability and solubility for use in subsequent chemical reactions.

The strategic placement of the reactive aminomethyl group on the pyrimidine ring makes this compound a valuable intermediate for synthesizing more complex molecules. nbinno.com Chemists can leverage the primary amine for a variety of chemical transformations to build larger molecular architectures, allowing for the exploration of a wider range of chemical space. nbinno.com This functional handle is crucial for creating libraries of novel compounds that can be screened for biological activity. The pyrimidine ring itself provides a stable aromatic core that can engage in specific interactions with biological targets.

Below is a table summarizing the key chemical properties of this compound.

| Property | Data |

| IUPAC Name | pyrimidin-5-ylmethanamine;dihydrochloride alfa-chemistry.com |

| Molecular Formula | C₅H₉Cl₂N₃ |

| Molecular Weight | 182.05 g/mol |

| CAS Number | 1199773-53-9 |

| Physical Form | Solid sigmaaldrich.com |

| Canonical SMILES | C1=C(C=NC=N1)CN.Cl.Cl alfa-chemistry.com |

This interactive table provides a summary of the key identifiers and properties for this compound.

Scope and Research Imperatives for this compound Investigations

The primary research imperative for this compound is its application as a synthetic intermediate in drug discovery and chemical biology. Its structure is particularly relevant for the development of targeted therapies, such as kinase inhibitors and protein degraders.

One major area of investigation is the use of this compound in the synthesis of novel kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP to bind to the enzyme's active site. rsc.org The pyrimidine scaffold of Pyrimidin-5-ylmethanamine serves this purpose, while the aminomethyl group provides an attachment point for introducing other fragments designed to interact with specific regions of the kinase, thereby enhancing potency and selectivity. nih.gov Research focuses on using this building block to construct molecules targeting kinases implicated in diseases like cancer. nih.gov

Furthermore, there is a growing interest in its potential use for creating PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders. One supplier has categorized the compound within its "Protein Degrader Building Blocks" family, suggesting its utility in this advanced therapeutic modality. calpaclab.com The amine handle can be used to link the pyrimidine-based warhead (which binds to the target protein) to a ligand for an E3 ubiquitin ligase, creating a molecule that can induce the degradation of a disease-causing protein.

The scope of research also includes its incorporation into nucleoside analogues. Modified pyrimidines, such as those with substitutions at the 5-position, have been studied for their antiviral and antineoplastic activities. nih.gov Investigations into derivatives of Pyrimidin-5-ylmethanamine could yield novel compounds with therapeutic potential in these areas. Future research will likely focus on developing efficient synthetic routes that utilize this compound to generate diverse molecular libraries for high-throughput screening against various biological targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-1-5-2-7-4-8-3-5;;/h2-4H,1,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKWSOAZVMALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956356-28-7 | |

| Record name | 1-(pyrimidin-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pyrimidin 5 Ylmethanamine Dihydrochloride

Established Synthetic Pathways for Pyrimidin-5-ylmethanamine Dihydrochloride (B599025)

The creation of Pyrimidin-5-ylmethanamine dihydrochloride is typically achieved through well-defined synthetic routes that have been refined over time. These methods often involve the condensation of key precursors to form the core pyrimidine (B1678525) structure, followed by functional group manipulations and salt formation.

Key Starting Materials and Precursors

The synthesis of the pyrimidine ring is a foundational step and often employs the Pinner synthesis or related methodologies. bu.edu.eg This widely used approach involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or a similar N-C-N fragment. bu.edu.egmdpi.com For the specific synthesis of pyrimidine-5-carbonitrile derivatives, which can be precursors to Pyrimidin-5-ylmethanamine, a common one-pot reaction involves an aromatic aldehyde, malononitrile, and urea (B33335) or thiourea. growingscience.comias.ac.in

Key precursors for the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), a related and important intermediate, include acrylonitrile, malononitrile, or acetonitrile. google.com The synthesis can proceed through β-alkoxypropionitriles. google.com The formation of the pyrimidine skeleton from these starting materials can be a multi-step process that may require subsequent reduction of a nitrile group or reductive amination of a formyl group to generate the aminomethyl side chain. google.com

The following table summarizes common starting materials for pyrimidine synthesis:

| Starting Material Category | Specific Examples | Resulting Pyrimidine Feature |

| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl acetoacetate | Forms the C4, C5, and C6 atoms of the pyrimidine ring |

| N-C-N Fragments | Amidines, Guanidine, Urea, Thiourea | Provides the N1, C2, and N3 atoms of the pyrimidine ring |

| Nitriles | Malononitrile, Acetonitrile, Ethyl cyanoacetate | Can be used to introduce the 5-carbonitrile group |

| Aldehydes | Benzaldehyde and other aromatic aldehydes | Incorporated into the final structure, often at the 4- or 6-position |

Reaction Conditions and Catalytic Systems in Dihydrochloride Formation

The final step in the preparation of this compound involves the formation of the dihydrochloride salt. This is typically achieved by treating the free base form of Pyrimidin-5-ylmethanamine with hydrochloric acid. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, from which the dihydrochloride salt can precipitate and be isolated by filtration. rsc.org The use of ethereal HCl is also a common practice for this type of salt formation. rsc.org

The synthesis of the pyrimidine core itself can be facilitated by various catalytic systems. Lewis acids like YbCl3 have been used to catalyze the condensation of benzaldehyde, cyclopentanone, and urea under solvent-free conditions. bu.edu.eg In other instances, bases such as potassium carbonate are employed. nih.gov For the synthesis of pyrimidine-5-carbonitrile derivatives, ammonium (B1175870) chloride has been utilized as an effective and readily available catalyst under neutral, solvent-free conditions. ias.ac.in In some syntheses of pyrimidine derivatives, palladium catalysts, such as Pd(dppf)Cl2, are used in coupling reactions to introduce aryl groups. mdpi.com

The table below outlines various catalytic systems used in pyrimidine synthesis:

| Catalyst Type | Specific Example | Reaction Type |

| Lewis Acid | YbCl3, ZnCl2 | Condensation, Cycloaddition |

| Brønsted Acid | p-TsOH·H₂O, TFA | Nucleophilic Substitution, Cycloaddition |

| Base | K₂CO₃, NaOEt, DBU | Condensation, Cycloaddition |

| Organometallic | Pd(dppf)Cl₂, Pd₂(dba)₃ | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Phase Transfer | Not specified | Condensation |

| Nanoparticle | Magnetic nano Fe₃O₄ particles | Multicomponent reactions |

Advanced Synthetic Strategies for Pyrimidin-5-ylmethanamine Derivatives

Beyond the established routes, the field of pyrimidine synthesis is continually evolving with the development of more sophisticated and efficient methodologies. These advanced strategies offer greater control over the molecular architecture and are often guided by principles of efficiency and sustainability.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyrimidine ring is a significant challenge due to the presence of multiple reactive sites. Modern synthetic methods have been developed to address this. For instance, the use of organometallic reagents, such as organolithium compounds, has been shown to facilitate highly regioselective nucleophilic attack on pyrimidine derivatives, favoring substitution at the C-4 position. uaeu.ac.ae

Furthermore, directed metalation strategies using zinc-based reagents like TMPZnCl·LiCl have demonstrated excellent regioselective control, enabling the specific functionalization at the C2 and C3 positions of pyrimidines and pyridazines, respectively. nih.gov The multiple successive regio- and chemoselective magnesiation of 2-bromopyrimidine (B22483) at the C4, C6, and C5 positions allows for the functionalization of all positions of the pyrimidine ring. thieme-connect.dethieme-connect.de These methods provide powerful tools for the precise installation of substituents onto the pyrimidine core, which is essential for creating a diverse range of derivatives. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chirality into Pyrimidin-5-ylmethanamine derivatives can be achieved through stereoselective synthesis or by the resolution of a racemic mixture. Stereoselective synthesis aims to produce a single enantiomer directly. For example, the nucleophilic ring opening of isoxazolone rings in certain pyrimidine precursors by optically active amino acid amides can lead to the formation of pyrimidinylmethylamino acid amides with varying degrees of stereoselectivity. nih.gov

Chiral resolution is a common technique for separating enantiomers from a racemic mixture. wikipedia.org This can be accomplished through several methods:

Crystallization of diastereomeric salts: This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. wikipedia.org

Chiral column chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. mdpi.com

Enzymatic resolution: Enzymes, such as lipases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.com

The choice of method depends on the specific properties of the compound and the desired scale of the separation.

Green Chemistry Principles in Pyrimidine Methanamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.inbenthamdirect.comnih.gov These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. powertechjournal.com

Key green chemistry strategies in pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. powertechjournal.com

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. rasayanjournal.co.in

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product isolation. growingscience.comrasayanjournal.co.in

Use of green catalysts: Employing reusable or biodegradable catalysts, such as ionic liquids or solid-supported catalysts, can improve the sustainability of the process. rasayanjournal.co.inpowertechjournal.com

Multicomponent reactions: These reactions combine three or more reactants in a single step, which increases efficiency and reduces waste. rasayanjournal.co.in

By incorporating these principles, the synthesis of Pyrimidin-5-ylmethanamine and its derivatives can be made more environmentally friendly and economically viable. rasayanjournal.co.in

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is governed by the interplay of the electron-deficient pyrimidine ring and the nucleophilic aminomethyl group. Mechanistic studies on this and related systems reveal a rich chemistry involving nucleophilic substitutions, cycloadditions for the construction of complex heterocyclic scaffolds, and intricate proton transfer dynamics.

Analysis of Nucleophilic Substitution Reactions Involving the Amine Moiety

While direct kinetic studies on nucleophilic substitution at the aminomethyl group of pyrimidin-5-ylmethanamine are not extensively documented in publicly available literature, the mechanistic principles can be inferred from studies on related aminopyrimidines and nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core.

The amine moiety of pyrimidin-5-ylmethanamine can act as a nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. The reactivity of this amine is influenced by the electron-withdrawing nature of the pyrimidine ring, which can decrease its basicity and nucleophilicity compared to a simple alkylamine.

Conversely, the pyrimidine ring itself is susceptible to nucleophilic attack, especially when substituted with good leaving groups. The mechanism of such SNAr reactions on heteroaromatic rings like pyrimidine has been a subject of detailed investigation. These reactions can proceed through either a stepwise pathway, involving a discrete Meisenheimer complex, or a concerted mechanism. nih.gov Computational studies have suggested that for substitutions on pyrimidine, concerted mechanisms might be more common. nih.gov

Kinetic studies on the SNAr reactions of substituted pyridines with secondary amines have shown linear Brønsted-type plots, indicating a mechanism where the nucleophilic attack is the rate-determining step. researchgate.net For instance, the reaction of 2-methoxy-3-nitropyridine (B1295690) with a series of secondary amines yielded a Brønsted-type plot with a βnuc value of 0.52, consistent with a significant degree of bond formation in the transition state. researchgate.net

Table 1: Kinetic Parameters for SNAr Reactions of Substituted Pyridines with Amines

| Electrophile | Nucleophile Series | βnuc | Proposed Mechanism |

|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Secondary amines | 0.52 | Stepwise (rate-determining attack) |

| 2-Methoxy-5-nitropyridine | Secondary amines | 0.55 | Stepwise (rate-determining attack) |

This interactive table provides an overview of kinetic data from related systems, illustrating the analysis of SNAr reaction mechanisms. Data sourced from related studies on pyridine (B92270) systems. researchgate.net

Although these studies focus on substitution on the ring rather than at the aminomethyl group, they underscore the electronic environment of the pyrimidine system and how it influences nucleophilic reactions. Any transformation involving the amine moiety of pyrimidin-5-ylmethanamine as a nucleophile will be in competition with potential reactions at the pyrimidine ring itself, should there be a suitable leaving group present.

Cycloaddition Reactions and Heterocycle Annulation with Pyrimidin-5-ylmethanamine Scaffolds

The pyrimidine ring and its substituents can participate in cycloaddition reactions to form fused heterocyclic systems, a common strategy in medicinal chemistry for the synthesis of novel scaffolds. nih.govnih.gov While specific examples involving pyrimidin-5-ylmethanamine are sparse, the principles of cycloaddition reactions on the pyrimidine core are well-established.

[4+2] Cycloaddition (Diels-Alder Reactions): The pyrimidine ring can act as a diene or a dienophile in Diels-Alder reactions, leading to the formation of six-membered rings. The electron-deficient nature of the pyrimidine ring makes it a good candidate to react with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. Alternatively, substituents on the pyrimidine ring can be modified to act as dienes. A theoretical study on the hetero-Diels-Alder cycloaddition of a tetrahydropyrimidine (B8763341) derivative with N-arylidine-N'-methylformamidines investigated the molecular mechanism using semiempirical methods, finding a preference for the endo approach of the dienophile via an asynchronous concerted mechanism. researchgate.net Thermal retro-Diels-Alder reactions have also been employed for the regioselective synthesis of triazolopyrimidinones. rsc.org

1,3-Dipolar Cycloaddition Reactions: This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. researchgate.net Pyrimidine derivatives with suitable dipolarophiles can react with 1,3-dipoles such as azomethine ylides to generate complex polycyclic structures. For instance, 2-arylmethylidentiazolo[3,2-a]pyrimidines undergo regio- and diastereoselective 1,3-dipolar cycloaddition with azomethine ylides. mdpi.comresearchgate.net This highlights the potential for the pyrimidine scaffold to be elaborated into more complex, spirocyclic, or fused systems.

The aminomethyl group in pyrimidin-5-ylmethanamine could be envisioned to be transformed into a 1,3-dipole or a dipolarophile, thus enabling its direct participation in such annulation strategies.

Table 2: Examples of Cycloaddition Reactions on Pyrimidine Scaffolds

| Pyrimidine Derivative | Reaction Type | Reactant | Product |

|---|---|---|---|

| 2-Arylmethylidentiazolo[3,2-a]pyrimidine | 1,3-Dipolar Cycloaddition | Azomethine ylide | Dispyrothiazolo[3,2-a]pyrimidine |

| Thiouracil derivative | Diels-Alder | Norbornene-condensed thione | Triazolopyrimidinone (via retro-Diels-Alder) |

This interactive table showcases examples of cycloaddition reactions used to build complex heterocyclic systems from pyrimidine precursors. rsc.orgmdpi.com

Proton Transfer Dynamics in Pyrimidine Systems

Proton transfer is a fundamental process that can significantly influence the reactivity and electronic properties of pyrimidine systems. nih.gov In the context of this compound, proton transfer can occur at the pyrimidine ring nitrogens and the aminomethyl group.

Tautomerism: Aminopyrimidines can exist in different tautomeric forms through prototropy, which involves the relocation of a hydrogen atom. wikipedia.org For 5-aminopyrimidine, the tautomeric equilibrium is primarily between the amino and imino forms. nih.gov The relative stability of these tautomers is influenced by the solvent and the presence of other substituents. mdpi.com Computational studies on aminopurines have shown that in the gas phase, the 9H tautomer is generally the most stable. mdpi.com The protonation state of the pyrimidine ring is crucial for its catalytic activity in biological systems, as seen in thiamin diphosphate-dependent enzymes, where tautomerization between the aminopyrimidine and iminopyrimidine forms is a key step. pnas.orgnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): In certain substituted pyrimidines, such as 2-(2'-hydroxyphenyl)pyrimidines, photoexcitation can trigger a rapid intramolecular proton transfer from a hydroxyl group to a pyrimidine nitrogen. nih.govacs.org This process occurs on a very short timescale and leads to the formation of an excited-state tautomer that deactivates through a non-radiative pathway. nih.gov The inhibition of this ESIPT process by protonation of the pyrimidine ring with an acid can lead to a "switch-on" of fluorescence. nih.govacs.org

Protonation/Deprotonation Equilibria: The dihydrochloride salt form of pyrimidin-5-ylmethanamine indicates that both the pyrimidine ring and the aminomethyl group are protonated. The relative pKa values of these sites will determine the sequence of deprotonation and the predominant species at a given pH. These protonation states will, in turn, dictate the nucleophilicity of the amine and the electrophilicity of the pyrimidine ring, thereby controlling the reaction pathways in subsequent transformations. Kinetic and thermodynamic studies of proton transfer in related phosphate (B84403) transporter proteins have been conducted using computational methods to elucidate the energy barriers and pathways of proton movement. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxy-3-nitropyridine |

| 2-Methoxy-5-nitropyridine |

| 2-Arylmethylidentiazolo[3,2-a]pyrimidine |

| Thiouracil |

| N-arylidine-N'-methylformamidine |

| Triazolopyrimidinone |

| 2-(2'-Hydroxyphenyl)pyrimidine |

| 5-Aminopyrimidine |

| Thiamin diphosphate |

| Aminopurine |

Medicinal Chemistry and Drug Design Applications of Pyrimidin 5 Ylmethanamine Scaffolds

Pyrimidin-5-ylmethanamine as a Core Scaffold in Pharmaceutical Research

The Pyrimidin-5-ylmethanamine moiety serves as a crucial building block in the construction of complex molecular architectures with desired pharmacological profiles. Its structural features, including the presence of nitrogen atoms that can act as hydrogen bond acceptors and a flexible aminomethyl side chain, allow for diverse interactions with biological macromolecules. nih.gov This adaptability has established the pyrimidine (B1678525) scaffold as a "privileged structure" in drug discovery, appearing in numerous marketed drugs, particularly kinase inhibitors. semanticscholar.org The aminomethyl group at the 5-position provides a key vector for chemical modification, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design aimed at enhancing potency, selectivity, and metabolic stability. spirochem.comnih.gov The Pyrimidin-5-ylmethanamine scaffold can be effectively utilized in bioisosteric replacement strategies. For instance, the pyrimidine ring itself can serve as a bioisostere for a phenyl ring, a common substitution to improve metabolic stability and solubility. cambridgemedchemconsulting.com The introduction of nitrogen atoms into an aromatic system generally increases its polarity and reduces its susceptibility to cytochrome P450-mediated metabolism. cambridgemedchemconsulting.com

Furthermore, the aminomethyl group (-CH2NH2) can be considered a bioisosteric replacement for other small polar linkers. This substitution can modulate the hydrogen bonding capacity, basicity (pKa), and conformational flexibility of a molecule, thereby influencing its interaction with the target protein. nih.gov Strategic bioisosteric replacements involving the Pyrimidin-5-ylmethanamine core can lead to compounds with improved drug-like properties.

A notable example of bioisosteric replacement involves the substitution of a phenyl group with a bridged piperidine (B6355638) moiety to enhance drug-like properties such as solubility and lipophilicity. nih.gov While not a direct replacement of the entire Pyrimidin-5-ylmethanamine scaffold, this strategy highlights the principle of using non-aromatic, sp³-rich fragments to mimic the spatial arrangement of aromatic systems, a concept that can be applied to derivatives of Pyrimidin-5-ylmethanamine to optimize their pharmacokinetic profiles. nih.gov

Scaffold hopping is a powerful technique in medicinal chemistry that involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original biological activity. nih.govnih.gov This approach is valuable for discovering novel chemical entities with improved properties or for navigating around existing patents. The Pyrimidin-5-ylmethanamine framework can be a product of or a starting point for scaffold hopping strategies. For example, a research program might hop from a pyridine-based scaffold to a pyrimidine-based one to modulate activity or improve metabolic stability. nih.gov A study on CSF1R inhibitors utilized a scaffold hopping approach to design pyridine-based pyrrolo[2,3-d]pyrimidine analogs, demonstrating the interchangeability of these nitrogen-containing aromatic rings in drug design. mdpi.com

Fragment-Based Drug Design (FBDD) has emerged as an efficient method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govnih.gov These initial hits are then grown or linked together to create more potent molecules. Pyrimidin-5-ylmethanamine, due to its relatively small size and presence of key interaction points, is an ideal candidate for inclusion in fragment libraries. Its pyrimidine core can engage in hydrogen bonding and π-stacking interactions, while the aminomethyl group provides a vector for fragment growth. nih.gov The identification of a Pyrimidin-5-ylmethanamine fragment binding to a target's active site can provide a valuable starting point for the rational design of more complex and potent inhibitors.

Structure-Activity Relationship (SAR) Studies for Pyrimidin-5-ylmethanamine Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound. For derivatives of Pyrimidin-5-ylmethanamine, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its interaction with a biological target. researchgate.net

The pyrimidine ring offers several positions for substitution, and modifications at these sites can significantly influence receptor binding affinity and selectivity. A study on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides as inhibitors of SLACK potassium channels provides valuable insights into the SAR of this scaffold. researchgate.net In this study, systematic modifications were made to four distinct regions of the scaffold, and the resulting analogs were evaluated for their functional activity. researchgate.net

The following table summarizes the impact of substitutions at the 2-position of the pyrimidine ring on the inhibitory activity (IC50) against SLACK channels.

| Compound | R Group (at 2-position of pyrimidine) | IC50 (µM) |

| 1 | 2,4-dichlorophenoxy | 1.5 |

| 2 | 4-chlorophenoxy | 3.2 |

| 3 | 4-methoxyphenoxy | 5.8 |

| 4 | phenoxy | >10 |

| 5 | 2-chlorophenoxy | 2.1 |

| Data derived from studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides as SLACK channel inhibitors. researchgate.net |

These results indicate that substitution on the phenoxy ring at the 2-position of the pyrimidine is crucial for activity, with a 2,4-dichloro substitution being the most potent. This suggests that specific electronic and steric interactions in this region of the molecule are critical for binding to the SLACK channel.

Further modifications to the acetamide (B32628) linker and the terminal phenyl group would also be necessary to build a comprehensive SAR profile. Such studies help in identifying the key pharmacophoric elements and the optimal spatial arrangement of functional groups required for high-affinity binding.

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of Pyrimidin-5-ylmethanamine derivatives helps in understanding the spatial arrangement of atoms and functional groups that is recognized by the biological target. nih.gov The flexibility of the aminomethyl side chain allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" responsible for its pharmacological effect.

Computational methods, such as molecular modeling and docking studies, are invaluable tools for predicting the binding mode of Pyrimidin-5-ylmethanamine derivatives within the active site of a target protein. nih.govtpcj.org These studies can reveal key ligand-target interactions, such as:

Hydrogen bonds: The nitrogen atoms of the pyrimidine ring and the amino group of the side chain can act as hydrogen bond acceptors and donors, respectively.

π-π stacking: The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic interactions: Non-polar substituents on the pyrimidine ring can interact with hydrophobic pockets in the target protein.

A hypothetical docking study of a Pyrimidin-5-ylmethanamine derivative in a kinase active site might show the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, a common binding motif for pyrimidine-based kinase inhibitors. researchgate.netresearchgate.net The aminomethyl group could then extend into a solvent-exposed region, providing a point for further modification to enhance selectivity or solubility.

Rational Drug Design Approaches Utilizing Pyrimidin-5-ylmethanamine

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. rsc.org The Pyrimidin-5-ylmethanamine scaffold is well-suited for such approaches due to its synthetic tractability and the wealth of available SAR data for the broader pyrimidine class.

Structure-based drug design (SBDD) is a key component of rational drug design. If the three-dimensional structure of the target protein is known, for example, through X-ray crystallography or cryo-electron microscopy, it can be used to design novel Pyrimidin-5-ylmethanamine derivatives with improved binding affinity and selectivity. mdpi.com For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 5-aminomethyl group, new analogs with appropriate hydrophobic substituents at this position can be designed and synthesized.

In a study on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, molecular docking studies were used to investigate the binding patterns of the designed compounds within the VEGFR-2 active site. rsc.org The results showed that the designed molecules adopted similar binding modes to the known inhibitor sorafenib, validating the design strategy. rsc.org Such in silico studies can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.

Ligand-Based Design Methodologiesnih.gov

Ligand-based drug design (LBDD) methodologies utilize information from molecules known to interact with a target of interest to design new, potentially more potent compounds. These techniques are particularly valuable when the three-dimensional structure of the biological target is unknown. Key LBDD approaches applied to pyrimidine scaffolds include pharmacophore mapping and quantitative structure-activity relationship (QSAR) studies.

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For pyrimidine-based scaffolds, pharmacophore models serve as templates for designing novel derivatives or for virtual screening of compound libraries to find new hits.

For instance, a study on phenylaminopyrimidine-based (PAP) derivatives, including the well-known kinase inhibitor imatinib, led to the development of a seven-point pharmacophore model for inhibiting the BCR-ABL tyrosine kinase. nih.gov This model, comprising one hydrophobic group, two hydrogen bond donors, and four aromatic rings, provided a valuable framework for designing new lead compounds with potent activity. nih.gov Similarly, in the search for novel anticancer DNA inhibitors, pharmacophore mapping of pyrimidine derivatives identified a five-point hypothesis (DHHRR_1) as the best model, which was subsequently used to guide the generation of new chemical entities. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are used to predict the activity of newly designed molecules before their synthesis. In the development of pyrimidine-based BCR-ABL inhibitors, a 3D-QSAR model was generated based on the pharmacophore hypothesis, yielding a statistically significant model with high predictive power. nih.gov Another atom-based QSAR model for pyrimidine derivatives targeting cancer cell DNA also demonstrated excellent correlation and predictive coefficients, enabling the successful design of a new set of 43 derivatives. benthamdirect.com

Table 1: Examples of Ligand-Based Design Studies on Pyrimidine Scaffolds

| Methodology | Target | Key Findings/Model Details | Reference |

|---|---|---|---|

| Pharmacophore & 3D-QSAR | BCR-ABL Tyrosine Kinase | A seven-point pharmacophore (1 hydrophobic, 2 H-bond donors, 4 aromatic rings) was developed. The resulting 3D-QSAR model showed a correlation coefficient (R²) of 0.886. | nih.gov |

Structure-Based Design Methodologiesnih.gov

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target macromolecule, typically a protein or enzyme, to design effective inhibitors. Molecular docking is a principal SBDD technique used to predict the binding mode and affinity of a small molecule to its target. This approach has been widely applied to pyrimidine-containing scaffolds to understand their mechanism of action and to optimize their interactions with the target's active site.

Molecular Docking: This computational technique places a ligand into the binding site of a target protein and scores its orientation based on binding energy calculations. It allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Molecular docking studies have been instrumental in the development of pyrimidine derivatives for a range of diseases.

Anticancer: In the design of inhibitors for human cyclin-dependent kinase-2 (CDK2), a key cancer target, docking studies revealed that pyrimidine derivatives could effectively bind to the ATP-binding pocket. nih.gov The binding energies of several compounds were calculated, with the most potent derivatives showing values as low as -7.9 kcal/mol, indicating strong affinity. nih.gov Similarly, docking was used to guide the design of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. tandfonline.com

Antiviral: To combat SARS-CoV-2, molecular docking was employed to evaluate the potential of novel pyrimidine derivatives to inhibit the virus's main protease (Mpro), an essential enzyme for viral replication. nih.govresearchgate.net

Anti-diabetic: The potential of pyrimidine derivatives as anti-diabetic agents was investigated by docking them into the active site of the α-amylase enzyme, which is involved in starch breakdown. remedypublications.com

These studies demonstrate how SBDD allows for the rational design of pyrimidine-based inhibitors by optimizing their structural fit and interactions within the target's binding site, ultimately leading to enhanced potency and selectivity. acs.org

Table 2: Examples of Structure-Based Docking Studies on Pyrimidine Scaffolds

| Target Protein (PDB ID) | Therapeutic Area | Key Findings/Results | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (1HCK) | Anticancer | Pyrimidine derivatives showed strong binding; compound 4c exhibited a binding energy of -7.9 kcal/mol. | nih.gov |

| EGFR (Wild-type & Mutant) | Anticancer | A designed thieno[2,3-d]pyrimidine derivative showed excellent binding energies of -98.44 kcal/mol (wild-type) and -88.00 kcal/mol (mutant). | tandfonline.com |

| SARS-CoV-2 Main Protease | Antiviral | Novel pyridopyrimidine derivatives were evaluated for their binding potency against the viral protease. | nih.govresearchgate.net |

| α-Amylase (1HNY) | Anti-diabetic | Designed pyrimidine derivatives showed strong hydrogen bonding interactions with the target enzyme complex. | remedypublications.com |

Biological Activity Profiling and Mechanistic Elucidation of Pyrimidin 5 Ylmethanamine Derivatives

Research into Anticancer Activities

Derivatives of pyrimidin-5-ylmethanamine have demonstrated significant promise as anticancer agents, attributable to their ability to interfere with critical cellular processes that drive tumor growth and survival. The multifaceted anticancer activity of these compounds is primarily achieved through the inhibition of key signaling pathways, modulation of cell cycle progression and apoptosis, and the inhibition of epigenetic regulators.

A primary mechanism through which pyrimidine (B1678525) derivatives exert their anticancer effects is by targeting various protein kinases that are often dysregulated in cancer.

Cyclin-Dependent Kinase 2 (CDK2): Aberrant CDK2 activity is a hallmark of numerous cancers, making it an attractive therapeutic target. mdpi.com Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and identified as potent CDK2 inhibitors. For instance, one such derivative demonstrated an 18-fold greater inhibitory activity against CDK2 compared to its regioisomeric counterpart, highlighting the structural specificity required for potent inhibition. mdpi.com Another study on imidazo[1,2-c]pyrimidin-5(6H)-ones also reported derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival. researchgate.netnih.gov A series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown excellent activity against FAK. nih.gov One notable compound, 2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide, significantly inhibited tumor growth in a xenograft model. nih.gov Similarly, diphenylpyrimidine derivatives have been developed that effectively suppress FAK activity and angiogenesis. mdpi.com

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver in several cancers, particularly non-small-cell lung cancer. nih.gov Pyrimidine-5-carbonitrile derivatives have been designed as potent EGFR inhibitors. One compound, in particular, exhibited a strong inhibitory effect with an IC50 value of 8.29 ± 0.04 nM. rsc.org This class of compounds represents a significant area of research for overcoming resistance to existing EGFR inhibitors. nih.gov

| Derivative Class | Target Kinase | Key Findings |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Showed potent and specific inhibition; one derivative was 18-fold more active than its isomer. mdpi.com |

| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Displayed micro- to submicromolar inhibition of CDK2/cyclin E. nih.gov |

| 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidines | FAK | Demonstrated excellent FAK inhibition and significant tumor growth inhibition in vivo. nih.gov |

| Diphenylpyrimidines | FAK | Suppressed FAK activity and angiogenesis, with IC50 values in the low nanomolar range. mdpi.com |

| Pyrimidine-5-carbonitriles | EGFR | Emerged as potent EGFR inhibitors with IC50 values in the nanomolar range. rsc.org |

Beyond kinase inhibition, pyrimidine derivatives have been shown to directly impact the machinery of cell division and programmed cell death.

Many pyrimidine-based compounds exhibit potent antiproliferative activity against a wide range of cancer cell lines. nih.govnih.gov For example, pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle in the G2/M phase in HepG2 hepatocellular carcinoma cells. rsc.org This cell cycle arrest prevents cancer cells from dividing and proliferating.

Furthermore, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by pyrimidine derivatives is often mediated through the activation of caspase proteins. For instance, one study demonstrated that a pyrimidinedione derivative induced apoptosis through the cleavage of caspase and PARP. rsc.org Another pyrimidone derivative was found to upregulate the levels of caspase-3, p53, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

| Derivative/Compound | Cell Line | Effect on Cell Proliferation | Apoptotic Mechanism |

| Pyrimidine-5-carbonitrile | HepG2 | G2/M phase cell cycle arrest rsc.org | Increased number of apoptotic cells rsc.org |

| Pyrimidinedione derivative | HCT116 | Potent antiproliferative activity rsc.org | Induction of apoptosis via cleavage of caspase and PARP rsc.org |

| Pyrimidone derivative | CEM x174 | Inhibition of cell viability nih.gov | Upregulation of caspase-3, p53, and Bax; downregulation of Bcl-2 nih.gov |

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. nih.gov A series of pyrimidyl-5-hydroxamic acids have been identified as potent HDAC inhibitors. nih.gov These compounds have demonstrated significant enzymatic potency. Additionally, pyrimidinedione derivatives have been synthesized and shown to be selective inhibitors of HDAC6 over other HDAC isoforms, with one compound exhibiting an IC50 of 12.4 nM for HDAC6. rsc.org This selectivity is a desirable trait for developing targeted cancer therapies with potentially fewer side effects.

| Derivative Class | Target HDAC Isoform(s) | Potency (IC50) |

| Pyrimidyl-5-hydroxamic acids | HDACs | Good enzymatic potency nih.gov |

| Pyrimidinedione derivatives | HDAC6 (selective) | 12.4 nM rsc.org |

Investigations into Antimicrobial and Antiviral Properties

The therapeutic utility of pyrimidin-5-ylmethanamine derivatives extends to the treatment of infectious diseases, with various compounds demonstrating significant activity against a range of microbial pathogens.

Pyrimidine derivatives have been extensively studied for their antibacterial properties. A wide range of these compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnih.govniscpr.res.in For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated strong antimicrobial effects against all three of these bacterial species. nih.gov Another study on N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also reported high activity against Staphylococcus aureus and Bacillus subtilis. pensoft.net The broad spectrum of activity highlights the potential of these derivatives in combating bacterial infections.

In addition to their antibacterial effects, pyrimidine derivatives have shown promise as antifungal and antiprotozoal agents.

Antifungal Activity: Several studies have reported the antifungal efficacy of pyrimidine derivatives against various pathogenic fungi. nih.gov One study synthesized 17 novel pyrimidine derivatives containing an amide moiety and tested them against plant pathogenic fungi. A particular compound exhibited excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.govresearchgate.net Another series of derivatives showed high inhibition activity against Botrytis cinerea and Sclerotinia sclerotiorum. figshare.com

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research has identified pyrimidine derivatives with significant antileishmanial activity. A study on nitrobenzene (B124822) and sulfonamido-containing pyrimidines found that certain compounds led to a parasite burden reduction of approximately 99% in a mouse model of Leishmania infantum infection. nih.gov Another investigation into pyrimido[5,4-d]pyrimidine-based compounds also identified a derivative with an IC50 of 3.13 µM against L. infantum. nih.gov

| Activity Type | Pathogen(s) | Key Findings |

| Antifungal | Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea | One derivative showed an EC50 of 10.5 µg/ml against Phomopsis sp., outperforming a commercial fungicide. nih.govresearchgate.net |

| Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | Derivatives exhibited high inhibition rates (86.6%–93.7%) at 100 µg/mL. figshare.com |

| Antileishmanial | Leishmania infantum | Certain derivatives reduced parasite burden by ~99% in an in vivo model. nih.gov |

| Antileishmanial | Leishmania infantum | A pyrimido[5,4-d]pyrimidine (B1612823) derivative showed an IC50 of 3.13 µM. nih.gov |

Antiviral Mechanisms and Target Identification

Derivatives of pyrimidine have demonstrated notable antiviral activity against a range of viruses. mdpi.comnih.gov Research into the antiviral mechanisms of these compounds has revealed that their efficacy may not stem from direct interaction with viral components but rather from the modulation of host cellular pathways essential for viral replication. nih.gov One of the key identified targets is the de novo pyrimidine biosynthesis pathway. nih.gov Inhibition of this pathway leads to a depletion of the pyrimidine pool available to the virus for nucleic acid synthesis, thereby impeding its replication. nih.gov

Interestingly, the antiviral properties of pyrimidine biosynthesis inhibitors are also linked to the induction of the host's innate immune response. nih.gov Studies have shown that compounds like DD264, an inhibitor of this pathway, can stimulate the expression of interferon-inducible antiviral genes. nih.gov This suggests a dual mechanism of action: direct limitation of viral building blocks and enhancement of the host's natural antiviral defenses. nih.gov

Furthermore, specific structural modifications to the pyrimidine scaffold have been shown to influence antiviral potency and selectivity. For instance, in a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, the nature of the aliphatic chain at position 7 was found to be critical for effectiveness against coronaviruses 229E and OC43. mdpi.com Compounds bearing a cyclopropylamine (B47189) or longer aliphatic chains were generally active, while those with an N-methylpiperazinyl group were inactive. mdpi.com This highlights the importance of specific chemical moieties in determining the antiviral profile of these derivatives.

A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV). nih.gov The results indicated that these compounds exhibited significant antiviral activity against TMV in vivo. nih.gov

| Compound | Target Virus | EC50 (µg/mL) | Reference |

| 8i | Tobacco Mosaic Virus (TMV) | 246.48 | nih.gov |

| Ningnanmycin (commercial product) | Tobacco Mosaic Virus (TMV) | 301.83 | nih.gov |

Research into Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives have been a significant focus of research for their anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Their mechanism of action in this context is often attributed to the inhibition of key inflammatory mediators. nih.gov These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines and signaling pathways. nih.govresearchgate.net

A notable aspect of the immunomodulatory effects of pyrimidine derivatives is their ability to influence cytokine production and signaling. Certain pyrrolo[2,3-d]pyrimidone nucleosides have been shown to induce a bias towards a Type 2 cytokine response in human T cells. nih.gov For example, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine demonstrated a significant enhancement of IL-4 and IL-5 levels, which are Type 2 cytokines, while simultaneously suppressing Type 1 cytokines such as IFN-gamma, IL-2, and TNF-alpha. nih.gov This selective cytokine modulation suggests potential therapeutic applications in diseases characterized by a dominant Type 1 inflammatory response. nih.gov

The anti-inflammatory effects of some pyrimidine derivatives are also linked to the inhibition of the p38 mitogen-activated protein (MAP) kinase signaling pathway. nih.gov This pathway is crucial for the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta. nih.govnih.gov By inhibiting p38 MAP kinase, these compounds can effectively reduce the release of these key inflammatory mediators. nih.gov Furthermore, research into pyrimidine-5-carboxamide derivatives has identified them as novel inhibitors of salt-inducible kinases (SIKs). nih.gov Inhibition of SIKs can up-regulate the expression of the anti-inflammatory cytokine IL-10 and decrease the pro-inflammatory cytokine IL-12. nih.gov

| Compound | Cytokine Modulation | Signaling Pathway | Reference |

| 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine | >200% enhancement of IL-4; 36% enhancement of IL-5; 42% suppression of IFN-gamma; 54% suppression of IL-2; 55% suppression of TNF-alpha | Induces Type 2 cytokine bias | nih.gov |

| Pyridinyl pyrimidine derivative 14 | Inhibition of TNF-alpha (IC50 = 3.2 µM) and IL-1beta (IC50 = 2.3 µM) | p38 MAP kinase inhibition | nih.gov |

| Pyrimidine-5-carboxamide derivative 8h | Significant up-regulation of IL-10; reduction of IL-12 | SIKs inhibition | nih.gov |

A primary mechanism by which pyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of enzymes involved in the inflammatory cascade. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). nih.gov Pyrimidine-based compounds have been developed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govfigshare.com This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

In addition to COX inhibition, pyrimidine derivatives have also been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway that is responsible for the production of leukotrienes. nih.gov Certain pyrimidine-5-carbonitrile derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX. researchgate.net This dual-inhibition profile is of significant interest as both prostaglandins and leukotrienes are major contributors to the inflammatory response.

| Compound Class | Target Enzyme(s) | Potency | Reference |

| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity, comparable to meloxicam | nih.gov |

| Pyrimidine-5-carbonitrile derivatives 8m and 8o | COX-2 and 5-LOX | IC50 for 5-LOX: 2.90 µM and 3.05 µM, respectively | researchgate.net |

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | IC50 = 3.5 µM | figshare.com |

Studies on Neurological and Central Nervous System Activities

The pyrimidine scaffold is a privileged structure in medicinal chemistry and has been explored for its potential in treating a variety of central nervous system (CNS) disorders. nih.govnih.gov Derivatives of pyrimidine have been investigated for a range of neurological activities, including anticonvulsant and antidepressant effects. nih.govmdpi.com

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for Alzheimer's disease. mdpi.com A series of pyrimidine and pyridine (B92270) diamines have been designed as dual-binding site inhibitors of cholinesterases. nih.gov These compounds have shown nanomolar inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov For example, compound 9 from this series was identified as a potent inhibitor of Electrophorus electricus AChE (EeAChE) with a Ki of 0.312 µM, while compound 22 was highly active against equine BChE (eqBChE) with a Ki of 0.099 µM. nih.gov

In another study, a series of pyrimidinone derivatives were designed and evaluated as AChE inhibitors. bohrium.com Compound 10q from this series exhibited potent inhibitory activity against AChE with an IC50 of 0.88 µM, which was superior to the standard drug Huperzine-A. bohrium.com This compound also showed selectivity for AChE over BChE. bohrium.com

| Compound | Target Enzyme | Inhibitory Potency | Reference |

| 9 | Electrophorus electricus AChE (EeAChE) | Ki = 0.312 µM | nih.gov |

| 22 | Equine BChE (eqBChE) | Ki = 0.099 µM | nih.gov |

| 10q | Acetylcholinesterase (AChE) | IC50 = 0.88 µM | bohrium.com |

The modulation of neurotransmitter receptors is a fundamental approach in the treatment of CNS disorders. Pyrimidine derivatives have been investigated for their ability to interact with various receptors in the brain. nih.gov For instance, they have been designed as agonists and antagonists for serotonin (B10506) (5-HT) and adenosine (B11128) receptors. nih.gov

Furthermore, the glutamatergic system, particularly the AMPA and NMDA receptors, plays a critical role in synaptic plasticity and cognitive function. nih.govmdpi.com Positive modulation of AMPA receptors has been proposed as a therapeutic strategy for cognitive deficits. nih.gov While the direct interaction of pyrimidin-5-ylmethanamine dihydrochloride (B599025) with these receptors is not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been explored for its potential to modulate various CNS receptors, indicating a promising area for future research. nih.gov

Other Biological Activities Under Investigation

The versatile scaffold of the pyrimidine ring has prompted researchers to explore its derivatives for a multitude of biological applications. orientjchem.orgresearchgate.net These investigations span from metabolic disorders to conditions requiring modulation of coagulation and oxidative stress. The inherent electronic properties and the ability to introduce various substituents on the pyrimidine core allow for the fine-tuning of its biological activity, making it a privileged structure in medicinal chemistry. mdpi.com

Alpha-Amylase Inhibition for Metabolic Disorder Research

The inhibition of enzymes such as alpha-amylase is a key therapeutic strategy for managing metabolic disorders like type 2 diabetes. nih.gov Alpha-amylase is responsible for the breakdown of complex carbohydrates into simpler sugars, and its inhibition can help regulate post-prandial hyperglycemia.

Numerous pyrimidine derivatives have been synthesized and evaluated for their potential as alpha-amylase inhibitors. nih.goveurjchem.com For instance, a series of novel hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine component demonstrated in vitro α-amylase inhibitory activity, with some derivatives showing significant potency. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives also reported promising results, with one compound exhibiting notable inhibitory action against α-amylase. eurjchem.com The mechanism of inhibition often involves the pyrimidine core interacting with key amino acid residues in the active site of the enzyme. nih.gov While these studies establish the potential of the pyrimidine scaffold for α-amylase inhibition, specific research on Pyrimidin-5-ylmethanamine dihydrochloride in this area is yet to be reported.

Table 1: Alpha-Amylase Inhibitory Activity of Selected Pyrimidine Derivatives No specific data was found for this compound. The following table is a representative example based on available literature for other pyrimidine derivatives.

| Compound Series | Most Active Compound | IC₅₀ (µM) | Reference |

| 4H-Pyrano[2,3-d]pyrimidines | Ethyl ester 8m | 103.63 ± 1.13 | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cycloadduct f | 134.30 | eurjchem.com |

Anticoagulant Activity Research

However, the broader class of nitrogen-containing heterocyclic compounds has been a source of molecules with anticoagulant properties. For example, studies on natural products like piperlonguminine (B1678439) have demonstrated effects on the coagulation cascade. nih.gov Similarly, components of traditional medicines, such as safflower injections, have been shown to possess in vitro anticoagulant activity by prolonging the activated partial thromboplastin (B12709170) time (APTT). mdpi.com These findings suggest that heterocyclic scaffolds can interact with coagulation factors, although the direct investigation of the pyrimidine ring in this context is less documented. Future research could explore whether the specific structural features of this compound confer any activity on the coagulation system.

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. The pyrimidine nucleus is a feature in some compounds that have been investigated for their antioxidant potential. orientjchem.org

Several studies have reported the antioxidant activities of various pyrimidine derivatives. mdpi.comnih.gov The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net For example, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown good antioxidant activity in the DPPH assay. researchgate.net The presence of specific functional groups on the pyrimidine ring, such as electron-donating groups, can enhance their radical scavenging ability. While the general class of pyrimidines has demonstrated antioxidant potential, specific data on the antioxidant properties of this compound is not currently available in the scientific literature.

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives No specific data was found for this compound. The following table is a representative example based on available literature for other pyrimidine derivatives.

| Compound Series | Assay | Notable Finding | Reference |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH | Compounds 3a and 3b exhibited excellent activity. | |

| Pyrimidine-azitidinone analogues | DPPH, NO, H₂O₂ | Compounds 1a1 , 1a2 , and 1a3 showed good radical scavenging activity. | |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | DPPH | Compounds 4b and 4c showed good antioxidant activity. | researchgate.net |

An article on the computational and theoretical investigations of this compound, as outlined, cannot be generated at this time. A comprehensive search of scientific literature and databases has revealed a significant lack of specific research focused on the quantum chemical calculations, electronic structure analysis, molecular modeling, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this particular compound.

While computational studies are prevalent for the broader class of pyrimidine derivatives, the specific data required to populate the detailed subsections of the requested article for this compound are not available in the public domain. To maintain scientific accuracy and adhere to the strict content requirements of the prompt, the generation of an article with detailed, specific research findings is not possible without the foundational scientific studies on this compound.

General methodologies and the theoretical basis for the requested analyses as they apply to pyrimidine systems are well-established. However, providing a thorough and informative article solely on this compound necessitates data from studies that have specifically investigated this molecule. Such specific data could not be located.

Therefore, in the interest of providing accurate and non-speculative information, the requested article cannot be produced.

Computational and Theoretical Investigations of Pyrimidin 5 Ylmethanamine Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For pyrimidine-based compounds, QSAR models have been successfully developed to predict their activity against various biological targets, including enzymes and receptors involved in cancer and other diseases. nih.govopenrepository.com

The development of a QSAR model for Pyrimidin-5-ylmethanamine systems would involve several key steps:

Data Set Collection: A series of Pyrimidin-5-ylmethanamine analogs with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Molecular Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN), a mathematical relationship between the molecular descriptors and the biological activity is established. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. openrepository.com

For instance, a hypothetical QSAR study on a series of Pyrimidin-5-ylmethanamine derivatives targeting a specific kinase might yield a model that indicates that increased hydrophobicity and the presence of a hydrogen bond donor at a particular position on the pyrimidine (B1678525) ring are crucial for enhanced inhibitory activity. Such models provide valuable insights for designing more potent compounds. openrepository.com

Table 1: Illustrative QSAR Model Descriptors for a Hypothetical Series of Pyrimidin-5-ylmethanamine Derivatives

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Positive |

| TPSA | Topological Polar Surface Area, an indicator of a molecule's polarity. | Negative |

| nHD | Number of Hydrogen Bond Donors. | Positive |

| MW | Molecular Weight. | No significant correlation |

| Chi1 | First-order molecular connectivity index, related to molecular size and branching. | Positive |

Pharmacophore Model Generation and Validation

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.net A pharmacophore model for a Pyrimidin-5-ylmethanamine system would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

The process of generating and validating a pharmacophore model for this system would involve:

Feature Identification: Based on the known active ligands or the structure of the target's binding site, key interaction points are identified. nih.gov

Model Generation: A 3D arrangement of these features is created, representing the essential steric and electronic requirements for binding.

Model Validation: The model is validated by its ability to distinguish between known active and inactive compounds. A good pharmacophore model will be matched by a high percentage of active molecules and a low percentage of inactive ones. nih.gov

A validated pharmacophore model for a Pyrimidin-5-ylmethanamine system can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for the desired biological activity. nih.gov

Table 2: Example of a Hypothetical Pharmacophore Model for a Pyrimidin-5-ylmethanamine System

| Pharmacophoric Feature | Geometric Constraints (Å) |

| Hydrogen Bond Acceptor (HBA) 1 | N1 of the pyrimidine ring |

| Hydrogen Bond Donor (HBD) 1 | Amine group of the methanamine side chain |

| Aromatic Ring (AR) 1 | Pyrimidine ring |

| Hydrophobic (HY) 1 | Potential substituent on the pyrimidine ring |

In Silico ADMET Property Prediction in Research

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the early drug discovery process. biorxiv.orgnih.gov In silico ADMET prediction for Pyrimidin-5-ylmethanamine and its analogs allows for the early identification of compounds with potentially poor pharmacokinetic or safety profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.govresearchgate.netnih.gov

Absorption and Distribution Research Prediction

Computational models can predict several parameters related to the absorption and distribution of Pyrimidin-5-ylmethanamine systems. These predictions are typically based on the molecule's physicochemical properties. mdpi.com

Key predicted properties include:

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. For pyrimidine derivatives, good intestinal absorption is often predicted. nih.gov

Caco-2 Permeability: This is an in vitro model of the intestinal barrier, and its permeability is predicted computationally to estimate a compound's potential for passive diffusion across the intestinal epithelium.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins can affect its distribution and availability to reach its target. Computational models can predict the percentage of a compound that will be bound to these proteins. mdpi.com

Blood-Brain Barrier (BBB) Penetration: For compounds intended to act on the central nervous system, the ability to cross the BBB is crucial. In silico models can predict whether a compound is likely to penetrate the BBB.

Table 3: Illustrative Predicted Absorption and Distribution Properties for Pyrimidin-5-ylmethanamine

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 80% | High |

| Caco-2 Permeability (nm/s) | > 20 | High |

| Plasma Protein Binding (%) | < 90% | Low to Moderate |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

Metabolic Stability and Excretion Pathway Prediction

The metabolic stability and route of excretion are key determinants of a compound's half-life and potential for drug-drug interactions. Computational tools can predict these properties for Pyrimidin-5-ylmethanamine systems. nih.govnih.gov

Important predictions in this area include:

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a large number of drugs. mdpi.com Inhibition of these enzymes can lead to adverse drug interactions.

Metabolic Stability: The susceptibility of a compound to metabolism, often in liver microsomes, can be predicted. nih.gov This provides an estimate of the compound's metabolic clearance.

Excretion Pathways: While more challenging to predict with high accuracy, some models can provide insights into whether a compound is likely to be cleared primarily through the kidneys (renal excretion) or the liver (hepatic excretion).

Table 4: Illustrative Predicted Metabolism and Excretion Properties for Pyrimidin-5-ylmethanamine

| Property | Prediction | Implication |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Metabolic Stability (Human Liver Microsomes) | Moderate | Expected to have a reasonable half-life |

| Primary Excretion Route | Renal | Likely to be cleared by the kidneys |

Predictive Toxicology and Safety Assessment in Research Contexts

Early assessment of potential toxicity is crucial to avoid pursuing compounds that may have safety liabilities. In silico toxicology models can predict a range of toxicity endpoints for Pyrimidin-5-ylmethanamine and its derivatives. nih.govupf.edu

Key areas of predictive toxicology include:

Mutagenicity (Ames Test): Computational models can predict the likelihood of a compound causing genetic mutations, which is a key indicator of carcinogenic potential. mdpi.com

Carcinogenicity: Based on structural alerts and statistical models, the potential of a compound to cause cancer can be estimated. mdpi.com

Hepatotoxicity: The potential for a compound to cause liver damage can be predicted using models trained on data from known hepatotoxic compounds.

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. In silico models are widely used to predict a compound's hERG liability.

These predictive models are valuable tools in the research context for prioritizing compounds for further development and for guiding the design of safer molecules. nih.gov

Table 5: Illustrative Predicted Toxicological Properties for Pyrimidin-5-ylmethanamine

| Toxicity Endpoint | Predicted Risk | Confidence Level |

| Ames Mutagenicity | Non-mutagenic | High |

| Carcinogenicity | Low risk | Moderate |

| Hepatotoxicity | Low risk | Moderate |

| hERG Inhibition | Low risk | High |

Preclinical Research Applications and Translational Studies of Pyrimidin 5 Ylmethanamine Derivatives

In Vitro Preclinical Evaluation Models

In vitro models are foundational in preclinical research, offering a controlled environment to assess the biological effects of new chemical entities at the cellular and molecular levels. criver.com These assays are crucial for initial screening, target validation, and understanding the mechanism of action. criver.com

Cell-based assays are fundamental tools for evaluating the biological efficacy of pyrimidine (B1678525) derivatives, particularly their cytotoxic effects on cancer cells and their selectivity. criver.com These assays measure parameters like cell proliferation, viability, and cytotoxicity to determine a compound's potential as a therapeutic agent. mdpi.com

Numerous studies have demonstrated the antiproliferative activity of novel pyrimidine derivatives across a panel of human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity against breast cancer lines (MDA-MB-231, MCF-7), colon adenocarcinoma (LoVo), lung cancer (A549), and prostate carcinoma (PC3). mdpi.comresearchgate.netnih.gov The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. One study found a pyrimidine derivative, compound 3b, to be twice as potent as the reference drug vinblastine (B1199706) sulfate (B86663) against the PC3 prostate cancer cell line, with an IC50 value of 21 µM. mdpi.com Another study identified a pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 131, that exhibited potent activity against liver (HepG2) and lymphoma (U937) cell lines with IC50 values of 0.11 µM and 0.07 µM, respectively. mdpi.com

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration against normal cells to the concentration that is therapeutic against cancer cells, is a critical measure of a compound's safety profile. mdpi.com A drug with an SI value greater than 3 is generally considered to be selectively toxic to cancer cells. mdpi.com For example, compound 3b was found to be 7 times more selective towards cancer cells than normal cells, indicating a favorable preclinical profile. mdpi.com

Table 1: Cytotoxicity of Selected Pyrimidine Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Source |

| Compound R8 | MDA-MB-231 | Breast | 18.5 ± 0.6 | researchgate.net |

| Compound 3b | PC3 | Prostate | 21 | mdpi.com |

| Compound 131 | HepG2 | Liver | 0.11 ± 0.02 | mdpi.com |

| Compound 131 | U937 | Lymphoma | 0.07 ± 0.01 | mdpi.com |

| Compound 4 | MCF-7 | Breast | 0.57 | rsc.org |

| Compound 10 | MCF-7 | Breast | 1.12 | rsc.org |

Enzyme inhibition assays are critical for elucidating the molecular mechanisms by which pyrimidine derivatives exert their biological effects. mdpi.com These compounds have been shown to target a variety of enzymes implicated in diseases like cancer, inflammation, and neurodegenerative disorders. researchgate.netnih.gov